N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine
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Overview
Description
N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine is a chemical compound with the molecular formula C30H22N4S. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzothiadiazole-4,7-diamine with tetraphenyl compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazole compounds .
Scientific Research Applications
N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its unique electronic properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N4,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to act as an electron donor or acceptor, facilitating various chemical reactions and processes. The compound’s structure enables it to participate in electron transfer processes, making it valuable in applications such as photovoltaics and photocatalysis .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4,7-diamine: A simpler derivative without the tetraphenyl groups.
N~4~,N~4~,N~7~,N~7~-Tetrakis(4-methylphenyl)-2,1,3-benzothiadiazole-4,7-diamine: A similar compound with methyl-substituted phenyl groups.
Uniqueness
N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine stands out due to its tetraphenyl substitution, which enhances its electronic properties and makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
756485-66-2 |
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Molecular Formula |
C30H22N4S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-N,4-N,7-N,7-N-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C30H22N4S/c1-5-13-23(14-6-1)33(24-15-7-2-8-16-24)27-21-22-28(30-29(27)31-35-32-30)34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
BQXKCLXVNOERIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=NSN=C34)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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